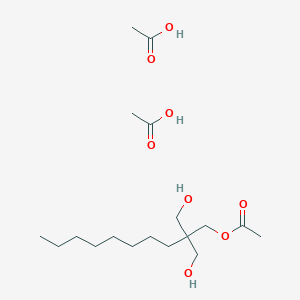
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate is an organic compound that belongs to the ester family. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular compound is known for its unique structure, which includes a decyl chain and two hydroxymethyl groups attached to the central carbon atom. It is commonly used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-bis(hydroxymethyl)decyl acetate typically involves the esterification reaction between acetic acid and 2,2-bis(hydroxymethyl)decanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general reaction can be represented as follows:
CH3COOH+C12H26O3→C14H28O4+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are carried out in reactors where the reactants are mixed and heated under controlled conditions to ensure complete conversion. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and 2,2-bis(hydroxymethyl)decanol in the presence of water and an acid or base catalyst.
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Acetic acid and 2,2-bis(hydroxymethyl)decanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism of action of acetic acid;2,2-bis(hydroxymethyl)decyl acetate involves its interaction with specific molecular targets. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing acetic acid and 2,2-bis(hydroxymethyl)decanol. This reaction is crucial for the metabolism and detoxification of ester-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
Decyl acetate: Similar in structure but lacks the hydroxymethyl groups.
Ethyl acetate: A simpler ester with a shorter alkyl chain.
Butyl acetate: Another ester with a different alkyl chain length.
Uniqueness
Acetic acid;2,2-bis(hydroxymethyl)decyl acetate is unique due to the presence of two hydroxymethyl groups, which impart distinct chemical properties and reactivity compared to other esters. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
92053-38-8 |
|---|---|
Fórmula molecular |
C18H36O8 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
acetic acid;2,2-bis(hydroxymethyl)decyl acetate |
InChI |
InChI=1S/C14H28O4.2C2H4O2/c1-3-4-5-6-7-8-9-14(10-15,11-16)12-18-13(2)17;2*1-2(3)4/h15-16H,3-12H2,1-2H3;2*1H3,(H,3,4) |
Clave InChI |
UJYVAXIXMUEKON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CO)(CO)COC(=O)C.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


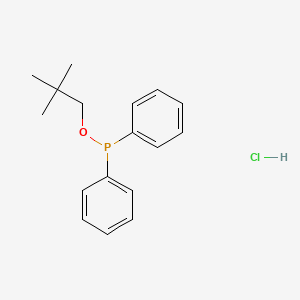
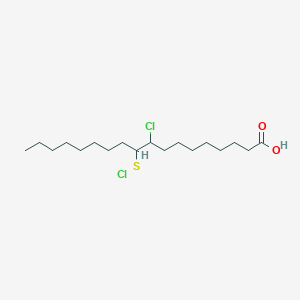

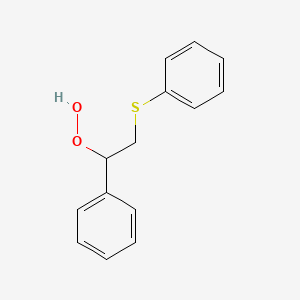
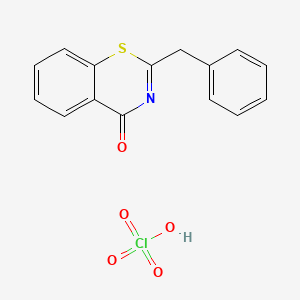
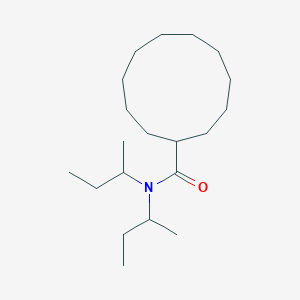
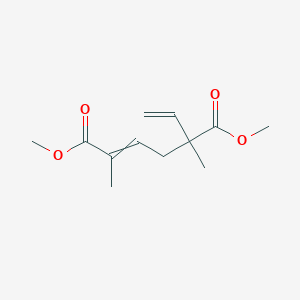
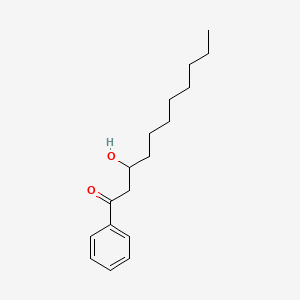
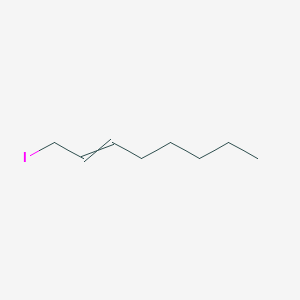
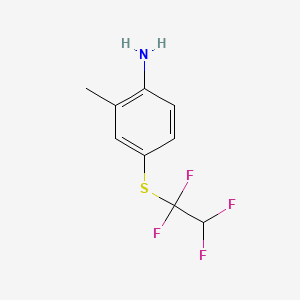

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
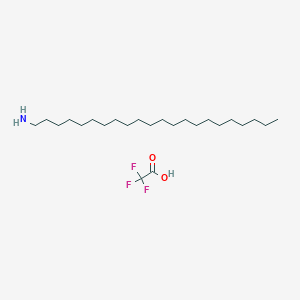
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
